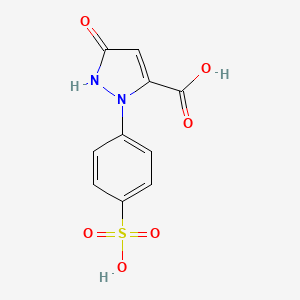

5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

643015-86-5 |

|---|---|

Molekularformel |

C10H8N2O6S |

Molekulargewicht |

284.25 g/mol |

IUPAC-Name |

5-oxo-2-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)12(11-9)6-1-3-7(4-2-6)19(16,17)18/h1-5H,(H,11,13)(H,14,15)(H,16,17,18) |

InChI-Schlüssel |

IFUMADFSFDEWKA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C(=CC(=O)N2)C(=O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-sulfophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to different pyrazole derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 5-Oxo-1-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid

- CAS No.: 118-47-8

- Molecular Formula : C₁₀H₈N₂O₆S

- Molecular Weight : 284.25 g/mol

- Key Features : A pyrazolone derivative with a sulfophenyl group at position 1 and a carboxylic acid group at position 2. The sulfonic acid moiety enhances water solubility, making it suitable for industrial applications such as dyes and food additives .

Synthesis: The compound is synthesized via diazo coupling of 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters (e.g., methyl or ethyl). Alternatively, condensation of phenylhydrazine-4-sulfonic acid with oxalacetic acid derivatives is employed . A reported synthesis yield of 69% was achieved using 3,5-diamino-2,4,6-trimethylbenzene-1-sulfonic acid under controlled conditions .

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties

Functional Group Influence on Properties

- Sulfophenyl vs. Chlorophenyl :

- Diphenyl Derivatives :

- 3,5-Diphenyl-1-(2-hydroxypropyl)-1H-pyrazole derivatives demonstrate anti-inflammatory and analgesic activities, attributed to the diphenyl framework’s steric and electronic effects .

Q & A

Q. What are the established synthetic routes for 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via diazonium coupling and cyclization reactions. Key steps include:

Diazotization : Coupling diazotized 4-aminobenzenesulfonic acid with pyrazoline derivatives (e.g., 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters) to form the azo linkage .

Cyclization : Hydrazine derivatives react with carbonyl compounds to form the pyrazole ring. Temperature (typically 60–80°C) and pH (acidic conditions) are critical to minimize side reactions .

- Key Considerations : Use glacial acetic acid as a solvent for cyclization, and purify via recrystallization (ethanol or DMF/ethanol mixtures) .

Q. How is the compound’s structure characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and sulfophenyl groups (δ 7.8–8.2 ppm). Carboxylic acid protons appear as broad signals (δ 10–12 ppm) .

- UV-Vis : The azo group absorbs at λmax ~400–500 nm, useful for quantifying dye applications .

- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonic acid (S=O stretch ~1030–1230 cm⁻¹) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Azo Dyes : Acts as a precursor for water-soluble dyes (e.g., tartrazine analogs) due to the sulfophenyl group enhancing solubility .

- Biological Probes : Pyrazole derivatives are studied for anti-inflammatory and antimicrobial activity; modify the carboxylic acid group to improve bioavailability .

Advanced Research Questions

Q. How can analytical strategies resolve discrepancies in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Validate melting points (e.g., 237°C for analogous compounds ) and detect polymorphs.

- Cross-Referencing : Compare supplier data sheets (purity ≥95%) with peer-reviewed studies to account for impurities or hydration states .

- Example : If literature reports varying solubility, conduct pH-dependent solubility assays in buffers (pH 2–12) .

Q. What role do substituents (e.g., sulfophenyl, carboxylic acid) play in reactivity and biological activity?

- Methodological Answer :

- Sulfophenyl Group : Enhances water solubility and stabilizes azo linkages under acidic/basic conditions, critical for dye stability .

- Carboxylic Acid : Facilitates salt formation (e.g., trisodium salts for food additives) or conjugation with biomolecules (e.g., peptides) .

- Biological Activity : Pyrazole rings interact with enzymes (e.g., cyclooxygenase); modify substituents to optimize binding affinity .

Q. What challenges arise in optimizing reaction yields during scale-up?

- Methodological Answer :

- Side Reactions : Azo group decomposition at high temperatures (>80°C); use controlled heating and inert atmospheres .

- Purification : Column chromatography or preparative HPLC isolates the product from byproducts (e.g., unreacted diazonium salts) .

- Yield Data : Pilot studies report 60–75% yields; improve via catalyst screening (e.g., Cu(I) for cyclization) .

Q. How do spectral data contradictions (e.g., NMR shifts) impact structural validation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.